molecular formula C17H19NO2 B5249675 3-butoxy-N-phenylbenzamide

3-butoxy-N-phenylbenzamide

Cat. No.: B5249675
M. Wt: 269.34 g/mol
InChI Key: CYUFYLXALHOYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butoxy-N-phenylbenzamide, also known as BPB, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents like ethanol and methanol. BPB is a non-toxic and non-carcinogenic compound, which makes it a safe choice for laboratory experiments.

Mechanism of Action

3-butoxy-N-phenylbenzamide inhibits the activity of PTPs by binding to their active site and forming a covalent bond with the catalytic cysteine residue. This covalent bond prevents the dephosphorylation of proteins and leads to the accumulation of phosphorylated proteins. The inhibition of PTPs by this compound is reversible, which means that the compound can be removed from the active site of the enzyme by washing with a buffer solution.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to reduce inflammation by inhibiting the activity of inflammatory cytokines. Additionally, this compound has been reported to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.

Advantages and Limitations for Lab Experiments

3-butoxy-N-phenylbenzamide has several advantages for laboratory experiments. It is a non-toxic and non-carcinogenic compound, which makes it safe to handle. It is also soluble in organic solvents, which makes it easy to prepare solutions of different concentrations. However, this compound has some limitations as well. It is not a specific inhibitor of PTPs, which means that it can inhibit the activity of other enzymes as well. Additionally, the reversible nature of the inhibition can make it difficult to study the long-term effects of this compound on protein phosphorylation.

Future Directions

There are several future directions for the use of 3-butoxy-N-phenylbenzamide in scientific research. One direction is to study the effect of this compound on the activity of specific PTPs. This could be achieved by using this compound analogs that are specific for different PTPs. Another direction is to study the effect of this compound on the phosphorylation of specific proteins. This could be achieved by using this compound in combination with mass spectrometry to identify the phosphorylated proteins. Finally, the neuroprotective effects of this compound could be studied further to develop new therapies for neurodegenerative diseases.

Synthesis Methods

3-butoxy-N-phenylbenzamide can be synthesized using various methods, but the most popular one is the reaction between 3-phenoxybenzoic acid and 1-bromobutane in the presence of a base like potassium carbonate. The reaction takes place in a solvent like acetonitrile or dimethylformamide at a temperature of 80-100°C. After the reaction, the product is purified using column chromatography or recrystallization.

Scientific Research Applications

3-butoxy-N-phenylbenzamide is widely used in scientific research as a tool to study the function of proteins. It is used as an inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate the phosphorylation state of proteins. This compound inhibits the activity of PTPs by binding to their active site and preventing the dephosphorylation of proteins. This inhibition leads to the accumulation of phosphorylated proteins, which can be studied to understand their function.

Properties

IUPAC Name

3-butoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-3-12-20-16-11-7-8-14(13-16)17(19)18-15-9-5-4-6-10-15/h4-11,13H,2-3,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUFYLXALHOYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.